![molecular formula C20H27NO2 B290623 N-(2-ethylhexyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290623.png)
N-(2-ethylhexyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylhexyl)-2-(1-naphthyloxy)acetamide, commonly known as ENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENA is synthesized by the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base.
Wirkmechanismus
The mechanism of action of ENA is not fully understood. However, studies have shown that ENA interacts with various proteins and enzymes in the body, leading to its anti-inflammatory and analgesic effects. ENA has also been shown to affect the expression of genes involved in plant growth and development, leading to its use as a plant growth regulator.
Biochemical and physiological effects
ENA has been shown to have various biochemical and physiological effects. In animal studies, ENA has been shown to reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. ENA has also been shown to enhance the growth and yield of crops, making it a potential candidate for use as a plant growth regulator. In addition, ENA has been shown to reduce the surface tension of water, improving the efficiency of oil spill clean-up.
Vorteile Und Einschränkungen Für Laborexperimente
ENA has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. ENA is also stable at room temperature, making it easy to store and transport. However, ENA has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, ENA has not been extensively studied for its toxicity and safety, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ENA. In medicine, further studies are needed to fully understand the mechanism of action of ENA and its potential as a new drug for the treatment of pain and inflammation. In agriculture, further studies are needed to optimize the use of ENA as a plant growth regulator and to determine its potential impact on the environment. In environmental science, further studies are needed to determine the effectiveness of ENA in oil spill clean-up and to assess its potential impact on aquatic life.
Conclusion
ENA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENA is synthesized by the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base. ENA has been extensively studied for its potential applications in medicine, agriculture, and environmental science. Further studies are needed to fully understand the mechanism of action of ENA and its potential applications in various fields.
Synthesemethoden
The synthesis of ENA involves the reaction of 2-naphthol with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of ENA as a white solid with a melting point of 66-68°C. The yield of ENA is typically high, making this method an efficient and cost-effective way of synthesizing ENA.
Wissenschaftliche Forschungsanwendungen
ENA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, ENA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, ENA has been used as a plant growth regulator, enhancing the growth and yield of crops. In environmental science, ENA has been used as a surfactant, reducing the surface tension of water and improving the efficiency of oil spill clean-up.
Eigenschaften
Molekularformel |
C20H27NO2 |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H27NO2/c1-3-5-9-16(4-2)14-21-20(22)15-23-19-13-8-11-17-10-6-7-12-18(17)19/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
HLVIAEMVEKODDH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.